Comprehensive Technical Guide: Chemical Profiling and Application of 4-Acetyl-2-sulfamoylphenyl acetate
Comprehensive Technical Guide: Chemical Profiling and Application of 4-Acetyl-2-sulfamoylphenyl acetate
Executive Summary
In the landscape of medicinal chemistry and drug development, functionalized aromatic compounds serve as critical building blocks for designing targeted therapeutics. 4-Acetyl-2-sulfamoylphenyl acetate (CAS: 1443981-86-9) is a highly specialized synthetic intermediate and potential prodrug molecule[1]. Characterized by a central phenyl ring substituted with an acetate ester, a primary sulfonamide, and an acetyl group, this compound exemplifies advanced pharmacophore engineering[2]. This whitepaper provides an in-depth analysis of its structural properties, chemical reactivity, synthetic methodologies, and its mechanistic utility as a precursor for metalloenzyme inhibitors.
Chemical Structure and Molecular Profiling
The structural architecture of 4-Acetyl-2-sulfamoylphenyl acetate is strategically designed to modulate both physicochemical properties and biological targeting. The molecule features three distinct functional groups attached to a benzene core:
-
Acetate Ester (C1): Acts as a lipophilic masking group for the underlying phenol. This modification increases the molecule's partition coefficient (LogP), facilitating cellular membrane permeability while protecting the hydroxyl group from premature Phase II metabolism (e.g., glucuronidation)[3].
-
Sulfonamide (C2): A primary sulfonamide ( −SO2NH2 ) is the classical pharmacophore for binding to the zinc ion ( Zn2+ ) in the active site of Carbonic Anhydrase (CA) enzymes.
-
Acetyl Group (C4): Positioned para to the acetate group, this electron-withdrawing ketone pulls electron density away from the aromatic ring. This inductive/resonance effect increases the acidity of the sulfonamide protons, which is a known strategy to enhance the binding affinity of the sulfonamide anion to target metalloenzymes.
Quantitative Data Summary
The fundamental physicochemical specifications of the compound are summarized in Table 1, derived from authoritative chemical databases[2][4].
| Property | Specification |
| IUPAC Name | 4-acetyl-2-sulfamoylphenyl acetate |
| CAS Number | 1443981-86-9 |
| Molecular Formula | C10H11NO5S |
| Molecular Weight | 257.26 g/mol |
| SMILES String | CC(=O)Oc1ccc(C(C)=O)cc1S(N)(=O)=O |
| Standard Purity | ≥ 95% (Validated via HPLC/NMR) |
| Hydrogen Bond Donors | 1 (Primary Sulfonamide −NH2 ) |
| Hydrogen Bond Acceptors | 5 (Oxygen and Nitrogen atoms) |
Table 1: Physicochemical and structural properties of 4-Acetyl-2-sulfamoylphenyl acetate.
Mechanistic Insights: The Prodrug Paradigm
The inclusion of the acetate group transforms the active pharmacophore (4-acetyl-2-sulfamoylphenol) into a prodrug. Free phenols often suffer from poor oral bioavailability due to rapid first-pass metabolism. By acetylating the phenol, the molecule remains biologically inert and highly lipophilic during systemic circulation. Upon cellular entry, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active phenol-sulfonamide which can then coordinate with target enzymes.
Fig 1: Esterase-mediated prodrug activation and subsequent target enzyme inhibition pathway.
Synthetic Methodology
The synthesis of 4-Acetyl-2-sulfamoylphenyl acetate follows a logical bottom-up approach, utilizing electrophilic aromatic substitution followed by nucleophilic acyl substitution. The workflow ensures high regioselectivity, leveraging the directing effects of the existing functional groups on the starting material.
Fig 2: Step-by-step synthetic workflow for 4-Acetyl-2-sulfamoylphenyl acetate.
Experimental Protocols
To guarantee reproducibility and scientific rigor, the following protocols detail the final synthesis step and the biological validation of the compound. Both methodologies are designed as self-validating systems.
Protocol 1: Chemical Synthesis (O-Acetylation)
Objective: Convert 5-acetyl-2-hydroxybenzenesulfonamide to 4-acetyl-2-sulfamoylphenyl acetate. Causality & Design: Pyridine is selected as both the solvent base and a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which accelerates the esterification of the sterically hindered ortho-phenol while preventing unwanted N-acetylation of the sulfonamide[3].
-
Preparation: Dissolve 1.0 equivalent of 5-acetyl-2-hydroxybenzenesulfonamide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Catalysis: Add 1.5 equivalents of anhydrous pyridine.
-
Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Reasoning: The addition of the anhydride is exothermic; low temperatures prevent over-acetylation.
-
Reagent Addition: Dropwise add 1.2 equivalents of acetic anhydride ( Ac2O ).
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Validation & Quality Control: Perform 1H -NMR (in DMSO- d6 ). The protocol is validated if the broad phenolic −OH peak (~10.5 ppm) has completely disappeared, replaced by a sharp singlet at ~2.3 ppm corresponding to the newly formed acetate methyl group. The sulfonamide −NH2 broad singlet (~7.5 ppm) must remain intact[5].
Protocol 2: In Vitro Esterase Cleavage Assay
Objective: Validate the prodrug activation kinetics by demonstrating the lability of the ester bond under enzymatic conditions. Causality & Design: A successful prodrug must be stable in buffer but rapidly cleave in the presence of esterases. Porcine Liver Esterase (PLE) is used as a highly active, standardized surrogate for human intracellular esterases.
-
Stock Preparation: Prepare a 10 mM stock solution of 4-acetyl-2-sulfamoylphenyl acetate in analytical-grade DMSO.
-
Incubation Setup: Dilute the stock to a final concentration of 100 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4), pre-warmed to 37°C.
-
Enzymatic Initiation: Initiate the cleavage reaction by adding PLE to a final concentration of 1 U/mL.
-
Kinetic Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot by mixing with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin). Reasoning: Acetonitrile denatures the PLE enzyme, instantly halting the reaction.
-
Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Validation & Quality Control: Analyze the supernatant via LC-MS/MS. The system is self-validating if the pharmacokinetic plot demonstrates a stoichiometric 1:1 conversion: the exponential decay of the parent mass (m/z 258 [M+H]+ ) must perfectly mirror the appearance of the active phenol metabolite (m/z 216 [M+H]+ ). A mass balance recovery of >95% confirms that no side-degradation pathways are occurring.
References
- Sigma-Aldrich - CAS 1443981-86-9 | 4-acetyl-2-sulfamoylphenyl acetate URL
- AiFChem - 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate URL
- EvitaChem - Physical and Chemical Properties of Acetylated Intermediates URL
- Bidepharm - CAS:1443981-86-9 4-Acetyl-2-sulfamoylphenyl acetate Purity and Validation URL
Sources
- 1. CAS 1443981-86-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1443981-86-9 | 4-Acetyl-2-sulfamoylphenyl acetate - AiFChem [aifchem.com]
- 3. evitachem.com [evitachem.com]
- 4. CAS:1443981-86-94-Acetyl-2-sulfamoylphenyl acetate-毕得医药 [bidepharm.com]
- 5. CAS:1443981-86-94-Acetyl-2-sulfamoylphenyl acetate-毕得医药 [bidepharm.com]
